(E)-hexadec-13-enoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H29O2- |
|---|---|
Molecular Weight |
253.40 g/mol |
IUPAC Name |
(E)-hexadec-13-enoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,5-15H2,1H3,(H,17,18)/p-1/b4-3+ |
InChI Key |
UFRASUJYZLLIJC-ONEGZZNKSA-M |
Isomeric SMILES |
CC/C=C/CCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCC=CCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E Hexadec 13 Enoate and Its Analogues
Stereoselective Synthesis of (E)-Alkenoates: Principles, Strategies, and Challenges
The creation of carbon-carbon double bonds with a specific stereochemistry is a cornerstone of modern organic synthesis. For (E)-alkenoates, the primary challenge lies in controlling the geometry of the newly formed double bond to favor the trans isomer. Several powerful methods have been developed to address this, each with its own set of principles, strategic applications, and inherent limitations. The choice of method often depends on the specific substitution pattern of the target molecule and the functional groups present. researchgate.net
Wittig and Related Olefination Reactions for E-Alkene Formation
The Wittig reaction and its modifications are among the most widely used methods for alkene synthesis. The classical Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (such as an ester) attached to the carbanion, generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This is attributed to the thermodynamic stability of the anti-oxaphosphetane intermediate, which preferentially eliminates to form the (E)-alkene. total-synthesis.com
A significant advancement in achieving high (E)-selectivity is the Horner-Wadsworth-Emmons (HWE) reaction. This modification utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.orgslideshare.net The HWE reaction almost exclusively produces (E)-alkenes, especially when the phosphonate is stabilized. wikipedia.orgnrochemistry.com The mechanism involves the formation of an oxaphosphetane intermediate, and the steric interactions within this intermediate favor a geometry that leads to the (E)-product upon elimination. nrochemistry.comalfa-chemistry.com The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the classical Wittig reaction. alfa-chemistry.com
For cases where (Z)-selectivity is desired, the Schlosser modification of the Wittig reaction can be employed. This involves the use of phenyllithium (B1222949) at low temperatures to convert the initial erythro betaine (B1666868) intermediate to the more stable threo betaine, which then eliminates to give the (E)-alkene. libretexts.orgwikipedia.org
| Reaction | Key Reagent | Primary Product Stereochemistry | Key Mechanistic Feature |
|---|---|---|---|
| Wittig Reaction (Stabilized Ylide) | Phosphonium ylide with electron-withdrawing group | (E)-alkene | Thermodynamically favored anti-oxaphosphetane intermediate |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion | (E)-alkene | Steric control in the oxaphosphetane intermediate |
| Schlosser Modification | Phosphonium ylide with phenyllithium | (E)-alkene | Conversion of erythro to threo betaine intermediate |
Knoevenagel Condensation Approaches for α,β-Unsaturated Esters
The Knoevenagel condensation is another powerful tool for the formation of carbon-carbon double bonds, particularly for the synthesis of α,β-unsaturated esters. purechemistry.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a basic catalyst. purechemistry.orgstudy.com The mechanism proceeds through a three-step sequence: deprotonation of the active methylene compound to form an enolate, nucleophilic addition of the enolate to the carbonyl compound, and subsequent elimination of water to form the double bond. purechemistry.orgstudy.com
The stereochemical outcome of the Knoevenagel condensation can often be controlled to favor the (E)-isomer, particularly when using bulky bases or specific reaction conditions. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a catalyst, is particularly effective for the synthesis of α,β-unsaturated carboxylic acids, which can then be esterified. This modification often includes a decarboxylation step if a malonic acid derivative is used. organic-chemistry.org The reaction is versatile and can be catalyzed by a range of bases, including primary, secondary, and tertiary amines, as well as Lewis acids in some cases. jk-sci.com
Chemoenzymatic Synthesis Approaches for Enantio- and Stereoselective Production of Unsaturated Esters
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to achieve highly enantio- and stereoselective transformations. This approach is particularly valuable for the synthesis of complex molecules like unsaturated esters, where precise control over stereochemistry is crucial. nih.govmdpi.com
Biocatalytic Reduction of Unsaturated Precursors
Enzymes, particularly reductases, can catalyze the reduction of various functional groups with high stereoselectivity. nih.gov For the synthesis of unsaturated esters, the biocatalytic reduction of alkynoates or α,β-unsaturated ketones can be a powerful strategy. For example, ene reductases from the Old Yellow Enzyme (OYE) family can catalyze the asymmetric hydrogenation of activated C=C double bonds. tudelft.nl While often used for the reduction of α,β-unsaturated carbonyls to their saturated counterparts, specific ene reductases or engineered variants can potentially be used to control the stereochemistry of a newly formed chiral center adjacent to the double bond.
A chemoenzymatic approach could involve the enzymatic reduction of a carboxylic acid to an aldehyde, which then undergoes a subsequent Wittig-type reaction to form the α,β-unsaturated ester. researchgate.netexlibrisgroup.com This strategy leverages the high substrate specificity and mild reaction conditions of the enzymatic step to produce a key intermediate for the olefination reaction. researchgate.net
Enzymatic Esterification and Transesterification Strategies
Lipases are enzymes that catalyze the hydrolysis of esters but can also be used in reverse to catalyze esterification and transesterification reactions in non-aqueous media. nih.govaocs.org These enzymatic methods offer high chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.gov
In the context of synthesizing (E)-hexadec-13-enoate, enzymatic esterification could involve the direct reaction of (E)-hexadec-13-enoic acid with an alcohol, catalyzed by an immobilized lipase (B570770). nih.gov The use of immobilized enzymes is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. nih.gov
Enzymatic transesterification is another valuable technique where a pre-existing ester is reacted with an alcohol in the presence of a lipase to exchange the alkoxy group. aocs.orgrsc.org This can be an effective way to introduce different ester functionalities into an unsaturated fatty acid backbone. wikipedia.org The choice of enzyme and reaction conditions, such as the solvent and water content, can significantly influence the reaction yield and selectivity. nih.govrsc.org For instance, the removal of water from the reaction medium can drive the equilibrium towards the formation of the desired ester product. nih.gov
| Approach | Enzyme Class | Transformation | Key Advantage |
|---|---|---|---|
| Biocatalytic Reduction | Reductases (e.g., Ene Reductases) | Reduction of C=C or C=O bonds | High stereoselectivity in creating chiral centers |
| Enzymatic Esterification | Lipases | Carboxylic acid + Alcohol → Ester | Mild reaction conditions and high chemoselectivity |
| Enzymatic Transesterification | Lipases | Ester + Alcohol → New Ester | High selectivity and potential for solvent-free systems |
Olefin Metathesis in the Construction of Long-Chain Unsaturated Esters and Related Macrocycles
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. The reaction, catalyzed by transition metal complexes (typically ruthenium or molybdenum), involves the scrambling of alkylidene groups between two alkenes. ias.ac.in This methodology is particularly well-suited for the synthesis of long-chain unsaturated esters and for the construction of macrocyclic structures through ring-closing metathesis (RCM). wikipedia.org
For the synthesis of long-chain unsaturated esters like this compound, cross-metathesis (CM) between a shorter-chain terminal alkene and an unsaturated ester can be employed. ias.ac.inrsc.org The stereochemical outcome of metathesis reactions is often thermodynamically controlled, leading to a predominance of the more stable (E)-isomer. The development of highly active and functional group-tolerant catalysts, such as the Grubbs and Schrock catalysts, has greatly expanded the scope of this reaction. ias.ac.inresearchgate.net
Ring-closing metathesis (RCM) is a particularly powerful application of olefin metathesis for the synthesis of macrocyclic compounds. wikipedia.orgdrughunter.com By starting with a diene substrate, intramolecular metathesis can lead to the formation of a cyclic alkene with the expulsion of a small volatile alkene like ethylene. wikipedia.org RCM has been successfully applied to the synthesis of a wide range of macrocyclic lactones and other macrocycles, with ring sizes varying from small to very large. nih.govacs.orgrsc.org The efficiency of RCM can be influenced by factors such as the catalyst, solvent, and concentration. nih.gov
The mechanism of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal-alkylidene catalyst and the alkene substrate. ias.ac.in This intermediate then undergoes a retro-[2+2] cycloaddition to generate a new metal-alkylidene and a new alkene product. ias.ac.in
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation in Unsaturated Systems
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-carbon (C-C) bonds, which is a fundamental operation in the synthesis of complex organic molecules like this compound. mdpi-res.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly based on palladium, but also nickel and iron. mdpi-res.comresearchgate.net Such methods are prized for their high functional group tolerance, efficiency, and the ability to construct C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, which are essential for creating the unsaturated backbone of long-chain esters. researchgate.net
Several named reactions are central to this field of synthesis:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. It is one of the most widely used cross-coupling methods due to the mild reaction conditions and the low toxicity of the boron reagents. nih.gov For the synthesis of a molecule like this compound, a Suzuki coupling could be envisioned between a long-chain alkenylboronic acid and a suitable alkyl halide, or vice-versa, to form the C13-C14 bond.
Mizoroki-Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. masterorganicchemistry.com A key feature of the Heck reaction is that it typically results in the formation of a trans (E) double bond, making it a highly relevant method for achieving the desired stereochemistry in this compound. youtube.com
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. The Stille reaction is known for its tolerance of a wide variety of functional groups, although a significant drawback is the toxicity of the tin reagents. youtube.com Like the Suzuki reaction, it maintains the stereochemistry of the starting materials. youtube.com
Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide. It is known for its high reactivity and yields. A stereoretentive Negishi cross-coupling has been used to prepare E-stereodefined disubstituted α,β-unsaturated esters with 100% stereoretention. nih.gov
Kumada-Tamao-Corriu Coupling: This reaction utilizes Grignard reagents (organomagnesium) to couple with organic halides, often catalyzed by nickel or palladium complexes. While powerful, the high reactivity of Grignard reagents can limit functional group compatibility.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. While not directly forming an alkene, the resulting alkyne can be selectively reduced to a (E)- or (Z)-alkene, providing another pathway to the desired unsaturated ester.
The choice of catalyst is critical. Palladium complexes, such as Pd(PPh₃)₄ or Pd(OAc)₂, are the most common, but catalysts based on more earth-abundant metals like nickel and iron are gaining prominence as more sustainable alternatives. nih.govrsc.org For instance, iron-catalyzed cross-coupling reactions have been successfully applied in the synthesis of insect pheromones.
| Reaction Name | Organometallic Reagent | Organic Electrophile | Typical Catalyst | Key Features & Relevance |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., Boronic acid) | Halide, Triflates | Palladium, Nickel | Mild conditions, low toxicity of byproducts. nih.gov |
| Mizoroki-Heck | Alkene | Halide, Triflates | Palladium | Forms (E)-alkenes stereoselectively. masterorganicchemistry.comyoutube.com |
| Stille | Organotin | Halide, Triflates | Palladium | High functional group tolerance, retains stereochemistry. youtube.com |
| Negishi | Organozinc | Halide, Triflates | Palladium, Nickel | High reactivity, stereoretentive. nih.gov |
| Kumada-Tamao-Corriu | Organomagnesium (Grignard) | Halide, Triflates | Nickel, Palladium, Iron | High reactivity, useful for alkyl-alkyl coupling. organicreactions.org |
Functional Group Transformations and Stereochemical Control in Long-Chain Fatty Acid Ester Synthesis
The synthesis of a specific target molecule like this compound requires not only the formation of the carbon skeleton but also precise control over its functional groups and stereochemistry. Key transformations include the formation of the ester group and, most critically, the establishment of the (E)-configuration of the double bond at the C13 position.
Functional Group Transformations:
The synthesis of long-chain fatty acid esters involves several common functional group interconversions. vanderbilt.edu The final ester functionality can be introduced at various stages of the synthesis. A common method is the esterification of a corresponding carboxylic acid, which can be catalyzed by acid (Fischer esterification) or achieved under milder conditions using coupling reagents. Alternatively, transesterification of a simpler ester (like a methyl or ethyl ester) can be performed. Other important transformations in the synthesis of precursors include oxidation of alcohols to aldehydes or carboxylic acids, and reduction of esters or acids to alcohols. researchgate.net For instance, very long-chain fatty acids can be synthesized via elongation of shorter fatty acids like palmitic acid. reactome.orgyoutube.com
Stereochemical Control:
Controlling the geometry of the double bond is paramount for the biological activity of many unsaturated fatty acid derivatives. While some cross-coupling reactions like the Heck reaction can provide direct access to (E)-alkenes, olefination reactions are a more common and powerful tool for this purpose.
The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the stereoselective synthesis of (E)-α,β-unsaturated esters and other alkenes. wikipedia.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. organic-chemistry.orgnih.gov A significant advantage over the standard Wittig reaction is that it predominantly yields the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgalfa-chemistry.com The mechanism involves the formation of an oxaphosphetane intermediate, and the stereochemical outcome is governed by steric factors that favor a pathway leading to the trans product. alfa-chemistry.com The water-soluble phosphate byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying purification. organic-chemistry.org
Several variations of the HWE reaction have been developed to further enhance (E)-selectivity or, conversely, to favor the (Z)-isomer when needed:
Masamune-Roush Conditions: The use of a base system like DBU-LiCl is a convenient method for synthesizing the (E)-isomer from β-carbonylphosphonates. alfa-chemistry.com
Still-Gennari Modification: This modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/additive combinations (e.g., KHMDS/18-crown-6) to favor the formation of (Z)-alkenes. wikipedia.org
By carefully selecting the appropriate phosphonate reagent and reaction conditions, chemists can exert precise control over the alkene geometry, which is essential for the synthesis of stereochemically pure long-chain fatty acid esters like this compound.
| Method | Reactants | Typical Stereochemical Outcome | Key Features |
|---|---|---|---|
| Horner-Wadsworth-Emmons (HWE) Reaction | Stabilized Phosphonate Ylide + Aldehyde/Ketone | Predominantly (E)-Alkene | Excellent E-selectivity; water-soluble byproduct simplifies purification. wikipedia.orgorganic-chemistry.org |
| Wittig Reaction (with non-stabilized ylides) | Non-stabilized Phosphonium Ylide + Aldehyde | Predominantly (Z)-Alkene | Favors the kinetic Z-product under salt-free conditions. egrassbcollege.ac.in |
| Still-Gennari Modification (of HWE) | Electron-withdrawing phosphonate + Aldehyde | Predominantly (Z)-Alkene | Uses specific reagents (e.g., bis(trifluoroethyl)phosphonates) and conditions (KHMDS, 18-crown-6). wikipedia.org |
| Mizoroki-Heck Reaction | Alkene + Unsaturated Halide | Predominantly (E)-Alkene | Palladium-catalyzed C-C bond formation with stereocontrol. youtube.com |
Biosynthetic Pathways and Enzymatic Transformations of Hexadecenoates
Overview of De Novo Fatty Acid Biosynthesis and Desaturation Mechanisms
De novo fatty acid biosynthesis is a fundamental metabolic process where organisms create fatty acids from simpler precursors. wikipedia.orgnih.gov This process primarily occurs in the cytosol in eukaryotes and is accomplished by the fatty acid synthase (FAS) complex. wikipedia.orgyoutube.com The synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC), which is the committed and rate-limiting step. wikipedia.orgyoutube.compharmacy180.com The synthesis of saturated straight-chain fatty acids proceeds through a cycle of reactions involving condensation, reduction, dehydration, and a second reduction, with each cycle adding a two-carbon unit from malonyl-CoA to the growing acyl chain. youtube.commicrobenotes.com The primary product of the cytosolic FAS system is palmitate (a 16-carbon saturated fatty acid). youtube.comslideshare.net
The introduction of double bonds into the acyl chains of fatty acids is known as desaturation, a critical modification that influences the physical properties and biological functions of lipids. nih.gov This process is catalyzed by a family of enzymes called fatty acid desaturases. nih.govwikipedia.org These enzymatic reactions are typically aerobic, requiring molecular oxygen and a source of electrons, often provided by NADH or NADPH via an electron transport chain involving components like cytochrome b5. pharmacy180.comnih.govscialert.netiubmb.org Desaturases are responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs) and polyunsaturated fatty acids (PUFAs). nih.govwikipedia.org The position and stereochemistry of the newly introduced double bond are highly specific to the particular desaturase enzyme. nih.govscialert.net
Organisms have evolved two primary mechanisms for desaturation:
Aerobic Desaturation: Found in eukaryotes and some bacteria, this pathway uses oxygen-dependent desaturase enzymes to introduce double bonds into fully formed fatty acyl chains. wikipedia.orgnih.gov
Anaerobic Desaturation: Primarily occurring in certain bacteria, this pathway introduces the double bond during the fatty acid elongation process, before the acyl chain is complete, and does not require molecular oxygen. wikipedia.orgnih.gov
The interplay between de novo synthesis, which produces saturated fatty acids, and subsequent desaturation and elongation events generates the vast diversity of fatty acids found in biological systems. nih.govnih.gov
Characterization of Desaturase Enzymes Involved in Double Bond Introduction
Fatty acid desaturases are a diverse class of enzymes crucial for the biosynthesis of unsaturated fatty acids. nih.govnih.gov They catalyze the conversion of a single carbon-carbon bond (C-C) to a double bond (C=C) at specific positions within a fatty acyl chain. nih.govnih.gov These enzymes are typically integral membrane proteins located in the endoplasmic reticulum of eukaryotes or the plasma membrane of prokaryotes. nih.gov Their classification is based on several key characteristics, including substrate specificity, the position of double bond insertion, and the required electron donor. nih.goviubmb.org
Desaturases can be broadly categorized based on their substrate:
Acyl-CoA Desaturases: Act on fatty acids esterified to coenzyme A. This is the most widespread class among different species. nih.gov
Acyl-Lipid Desaturases: Found in plants and cyanobacteria, these enzymes act on fatty acids that are already incorporated into glycerolipids. nih.gov
Acyl-ACP Desaturases: These are soluble enzymes found in the plastids of higher plants that utilize fatty acids bound to an acyl carrier protein (ACP). nih.govscialert.net
The nomenclature of desaturases often indicates the position where the double bond is introduced.
Delta (Δ) Naming System: The position is counted from the carboxyl end of the fatty acid. For example, a Δ9-desaturase introduces a double bond between carbons 9 and 10. wikipedia.org Common front-end desaturases include Δ5, Δ6, and Δ9 types. nih.gov
Omega (ω) Naming System: The position is counted from the methyl end of the fatty acid. For instance, an ω-3 desaturase creates a double bond between the third and fourth carbons from the methyl end. wikipedia.org
Most desaturases stereospecifically introduce a cis (Z) double bond, which creates a kink in the acyl chain, though enzymes capable of producing trans (E) bonds also exist. nih.goviubmb.org The activity of these enzymes is fundamental for regulating the fluidity of cell membranes and for producing precursors for various signaling molecules. nih.govnih.gov
| Desaturase Type | Typical Substrate | Typical Product | Position of Double Bond Introduction (from carboxyl end) |
|---|---|---|---|
| Δ9-Desaturase | Stearic acid (18:0) | Oleic acid (18:1Δ9) | C9-C10 |
| Δ12-Desaturase | Oleic acid (18:1Δ9) | Linoleic acid (18:2Δ9,12) | C12-C13 |
| Δ6-Desaturase | Linoleic acid (18:2Δ9,12) | γ-Linolenic acid (18:3Δ6,9,12) | C6-C7 |
| Δ5-Desaturase | Dihomo-γ-linolenic acid (20:3Δ8,11,14) | Arachidonic acid (20:4Δ5,8,11,14) | C5-C6 |
Elongation and Modification Enzymes in Hexadecenoate Metabolism
Following de novo synthesis, which typically yields palmitate (16:0), fatty acids can undergo further modifications, primarily through elongation and additional desaturation steps. wikipedia.orgcsun.edu These processes are essential for producing the wide array of very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs) required by the cell. nih.govmdpi.com Fatty acid elongation occurs in both the endoplasmic reticulum (microsomal system) and mitochondria. nih.gov
The microsomal elongation system, located on the cytoplasmic face of the endoplasmic reticulum, is responsible for the majority of fatty acid elongation. csun.eduutah.edu This pathway extends fatty acyl-CoAs by two-carbon units using malonyl-CoA as the carbon donor and NADPH as the reductant. nih.govdiva-portal.org The process involves a cycle of four enzymatic reactions performed by separate proteins that may be physically associated in a complex. wikipedia.orgmdpi.com
The key enzymatic steps in microsomal elongation are:
Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), also known as an elongase (ELOVL). This is the rate-limiting step where a fatty acyl-CoA condenses with malonyl-CoA. mdpi.comdiva-portal.org
Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by β-ketoacyl-CoA reductase (KCR), using NADPH. mdpi.comdiva-portal.org
Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydratase (HCD) to form a trans-2-enoyl-CoA. mdpi.comdiva-portal.org
Reduction: The trans-2-enoyl-CoA is reduced by trans-2-enoyl-CoA reductase (TER), also using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate. mdpi.comdiva-portal.org
Mitochondrial elongation is a minor pathway that functions as a reversal of β-oxidation, using acetyl-CoA as the two-carbon donor. utah.edu These elongation and desaturation enzyme systems work in concert to modify hexadecenoates (16-carbon fatty acids) and other fatty acids into a diverse range of lipid molecules. nih.govdiva-portal.org
| Enzyme | Abbreviation | Function in Microsomal Elongation |
|---|---|---|
| β-Ketoacyl-CoA Synthase (Elongase) | KCS (ELOVL) | Condenses fatty acyl-CoA with malonyl-CoA. |
| β-Ketoacyl-CoA Reductase | KCR | Reduces the β-keto group to a hydroxyl group. |
| 3-Hydroxyacyl-CoA Dehydratase | HCD | Removes a water molecule to create a double bond. |
| trans-2-Enoyl-CoA Reductase | TER | Reduces the double bond to form a saturated, elongated acyl-CoA. |
Hypothetical Biosynthesis of (E)-Hexadec-13-enoate: Plausible Precursors and Enzymatic Steps
The biosynthesis of this compound, a C16 fatty acid with a trans double bond at the Δ13 position, is not described by common fatty acid metabolic pathways. Standard desaturases typically introduce cis double bonds at positions such as Δ9, Δ6, or Δ5. nih.govwikipedia.orgiubmb.org Therefore, its formation likely involves a non-canonical pathway or enzymes with unusual specificity. A plausible hypothetical pathway can be constructed based on known enzymatic reactions.
Hypothetical Pathway 1: Novel Desaturase and Isomerase Activity
Precursor Formation: The pathway would begin with palmitoyl-CoA (16:0-CoA), the primary product of de novo fatty acid synthesis.
Desaturation: A novel desaturase, tentatively named Δ13-desaturase, would act on palmitoyl-CoA to introduce a double bond between carbons 13 and 14. Most known desaturases produce a cis isomer. iubmb.org If this hypothetical enzyme follows the common mechanism, it would produce (Z)-hexadec-13-enoate.
Isomerization: The cis double bond would then need to be converted to a trans configuration. This step would require a specific cis-trans isomerase enzyme. Such enzymes are known to exist, particularly in bacteria that modify their membrane fatty acids in response to environmental stress.
Hypothetical Pathway 2: Beta-Oxidation of a Longer Chain Precursor
This pathway postulates that this compound could be a breakdown product of a longer-chain trans fatty acid.
Precursor Formation: The ultimate precursor could be an 18-carbon fatty acid with a trans double bond at the Δ15 position, such as (E)-octadec-15-enoate. The formation of this C18 precursor would itself require a unique biosynthetic route, possibly involving a Δ15-desaturase that produces a trans bond or a subsequent isomerization step.
Activation: The C18 precursor would be activated to its acyl-CoA derivative in the cytoplasm. wikipedia.org
Mitochondrial Transport: The acyl-CoA would be transported into the mitochondrial matrix via the carnitine shuttle. wikipedia.orgnih.gov
Partial Beta-Oxidation: The (E)-octadec-15-enoyl-CoA would undergo one cycle of mitochondrial β-oxidation. wikipedia.org This four-step process (dehydrogenation, hydration, dehydrogenation, thiolytic cleavage) removes a two-carbon unit (acetyl-CoA) from the carboxyl end. wikipedia.org The removal of this unit would convert the Δ15 double bond of the C18 fatty acid into a Δ13 double bond in the resulting C16 fatty acyl-CoA, which would then be (E)-hexadec-13-enoyl-CoA.
This second hypothesis relies on the cell possessing a mechanism to produce a specific C18 trans fatty acid and the ability of the β-oxidation machinery to process it, leaving the distal double bond intact.
Enzymatic Biotransformations Involving Hexadecenoate Substrates and Derivatives
Enzymatic biotransformations utilize the catalytic power of isolated enzymes or whole microorganisms to perform specific chemical modifications on a substrate molecule. usda.gov These processes are valued for their high specificity and ability to occur under mild conditions. usda.gov Hexadecenoates and their derivatives, as fatty acids, are suitable substrates for a variety of enzymatic reactions that can yield novel or high-value products.
Hydroxylation: Monooxygenase enzymes, such as those from the P450 family, can introduce hydroxyl (-OH) groups at specific positions along the fatty acid chain. A hexadecenoate substrate could be converted into a hydroxy-hexadecenoate. These hydroxylated fatty acids are valuable as precursors for polymers, lubricants, and surfactants.
Epoxidation: Lipoxygenases or peroxygenases can catalyze the formation of an epoxide ring across the double bond of a hexadecenoate. The resulting epoxy fatty acids are reactive intermediates used in the chemical industry for the synthesis of various compounds.
Chain Cleavage: Oxidative cleavage of the double bond in this compound could yield smaller, functionalized molecules. For example, enzymatic cleavage could produce a C13 dicarboxylic acid and a C3 aldehyde, which could serve as building blocks in other synthetic processes.
Further Desaturation and Elongation: As a C16 fatty acid, this compound could theoretically serve as a substrate for the cell's own fatty acid modifying enzymes. diva-portal.org Elongase systems could extend its chain to produce C18 or C20 trans fatty acids. Additional desaturases could introduce more double bonds, creating novel polyunsaturated fatty acids, although the presence of a trans bond might affect enzyme recognition and efficiency.
Esterification: Lipases are enzymes that can catalyze the formation of ester bonds. A hexadecenoate could be esterified to a glycerol (B35011) backbone to form specific mono-, di-, or triglycerides, or to a short-chain alcohol to produce a wax ester. These reactions can be used to create structured lipids with specific physical properties.
Multistep biotransformations, where several enzymatic reactions are combined in a cascade, could also be employed. ntnu.edu For example, a hexadecenoate could first be hydroxylated by one enzyme and then have the hydroxyl group oxidized to a ketone by a dehydrogenase, all within a single pot reaction. ntnu.edu Such enzymatic transformations offer a powerful route to diversify the chemical space of fatty acid derivatives. usda.gov
Biological and Ecological Roles of Unsaturated Fatty Acid Esters with Specific Reference to Hexadecenoate Isomers
Semiochemical Roles: Pheromones, Attractants, and Repellents in Insect Communication
Semiochemicals are chemical signals that mediate interactions between organisms. plantprotection.pl Within this broad category, pheromones facilitate communication within a single species, while allelochemicals mediate communication between different species. Many insects utilize fatty acid derivatives, including unsaturated esters, as pheromones for functions such as mate attraction, aggregation, and alarm signaling. nih.govmdpi.com
Currently, there is no specific scientific literature identifying (E)-hexadec-13-enoate as a pheromone, attractant, or repellent for any insect species. Research into insect semiochemicals has identified other isomers of hexadecenoate and related compounds as playing these roles. For example, various hexadecadienyl acetates and hexadecadienals have been identified as sex pheromone components in different moth species. pherobase.compherobase.compherobase.com However, the specific biological activity of the (E)-13-ene isomer remains uncharacterized in this context.
Behavioral assays are essential tools for determining the function of a putative semiochemical. These experiments are designed to observe and quantify the behavioral response of an insect to a specific chemical compound. Common assays include:
Olfactometer Assays: These devices present an insect with a choice between different airstreams, one of which contains the test compound. The insect's movement towards or away from the odor source indicates attraction or repulsion.
Wind Tunnel Assays: These provide a more naturalistic setting to observe an insect's flight behavior in response to a plume of the test compound. This can be used to assess long-range attraction and mating behaviors.
Field Trapping: Baited traps are placed in the natural environment to determine if a compound can attract insects from the wild population. nih.gov
No published behavioral assays have specifically tested the semiochemical activity of this compound on any insect species.
Electrophysiology provides a direct measure of the response of an insect's olfactory system to a chemical stimulus. The primary techniques used are:
Single Sensillum Recording (SSR): This more sensitive technique allows researchers to record the electrical activity of individual olfactory sensilla on the antenna, providing more detailed information about the specific neurons that respond to a compound.
Gas Chromatography-Electroantennographic Detection (GC-EAD): This method combines the separation of compounds in a mixture by gas chromatography with the detection of biologically active compounds by an insect antenna. mdpi.comresearchgate.net
There are no available electrophysiological studies documenting the olfactory response of any insect species to this compound.
Inter- and Intra-species Chemical Communication Mechanisms Involving Unsaturated Esters
Unsaturated esters are integral to both inter- and intra-species chemical communication in insects.
Intra-species communication primarily involves pheromones that regulate social behaviors and reproduction. The specificity of these signals is often determined by the precise blend of different compounds, including specific isomers of unsaturated esters.
Inter-species communication involves allelochemicals. For example, some plants release volatile unsaturated esters when damaged by herbivores, which can attract predators or parasitoids of the herbivore (synomones) or deter further herbivory (allomones). Conversely, some insects are attracted to specific unsaturated esters emitted by their host plants (kairomones).
While the principles of how unsaturated esters mediate these interactions are well-established, there is no specific research detailing the involvement of this compound in any such chemical communication mechanisms.
Role as Precursors for Other Bioactive Lipid Mediators
Unsaturated fatty acids and their esters can serve as precursors for the biosynthesis of a wide range of bioactive lipid mediators, such as prostaglandins (B1171923) and other eicosanoids in vertebrates. In insects, fatty acid metabolism is crucial for producing a variety of signaling molecules. nih.gov The biosynthetic pathways often involve desaturation, chain-shortening or elongation, and the addition of functional groups. nih.gov For instance, the biosynthesis of many moth pheromones begins with common fatty acids like palmitic or stearic acid, which are then modified by a series of specific enzymes.
There is no information in the scientific literature to suggest that this compound serves as a specific precursor for other known bioactive lipid mediators in insects or other organisms.
Involvement in General Lipid Metabolism and Cellular Signaling Pathways (Excluding Clinical Outcomes)
Lipid metabolism in insects is fundamental for energy storage, structural components of membranes, and the synthesis of signaling molecules. nih.gov Fatty acids and their esters are central to these processes. They are stored primarily as triglycerides in the fat body and are mobilized during periods of high energy demand, such as flight or metamorphosis.
Specific unsaturated fatty acids can also play roles in cellular signaling pathways, influencing membrane fluidity and acting as second messengers. However, the specific involvement of this compound in general lipid metabolism or cellular signaling pathways has not been a subject of scientific investigation.
Ecological Interactions: Microbial Ecology, Plant-Insect Dynamics, and Marine Systems
The ecological roles of unsaturated fatty acid esters are vast and varied.
Microbial Ecology: Some microorganisms can produce or degrade fatty acid esters, influencing their availability in the environment and potentially impacting the behavior of other organisms that use these compounds as signals.
Plant-Insect Dynamics: Plants produce a wide array of volatile organic compounds, including unsaturated esters, that mediate interactions with insects. peerj.com These can be involved in attracting pollinators, repelling herbivores, or signaling to other plants.
Marine Systems: In marine environments, unsaturated fatty acids and their esters are crucial components of food webs and can be involved in the chemical communication of marine organisms.
Despite the broad importance of this class of compounds in ecology, there is no specific research available on the role of this compound in microbial ecology, plant-insect dynamics, or marine systems.
Advanced Analytical Characterization Techniques for E Hexadec 13 Enoate
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.netchemrxiv.org This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For (E)-hexadec-13-enoate, HRMS provides the high-accuracy mass measurement necessary to confirm its elemental formula, C₁₈H₃₄O₂.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. nih.govresearchgate.net ESI-MS is well-suited for studying organometallic reaction intermediates and other complex molecules in solution. uvic.ca In the context of this compound, ESI-MS would typically involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer. The process generates intact, protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.orgresearchgate.net The high-resolution measurement of these ions allows for the precise calculation of the molecular weight, confirming the elemental composition. nih.gov ESI can be coupled with tandem mass spectrometry (MS/MS), where selected precursor ions are fragmented to provide further structural information. nih.gov
| Ion Type | Theoretical m/z for C₁₈H₃₄O₂ |
| [M+H]⁺ | 283.2632 |
| [M+Na]⁺ | 305.2451 |
| [M+K]⁺ | 321.2191 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. thepharmajournal.combotanyjournals.com While some esters can be analyzed directly, long-chain fatty acid esters like this compound may require derivatization to increase their volatility and improve chromatographic separation. researchgate.net Common derivatization methods include transesterification to form more volatile methyl esters (FAMEs) if the original compound is part of a larger lipid structure. The sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. chemrxiv.org The resulting fragmentation pattern provides a "fingerprint" that can be compared to spectral libraries for identification.
Key fragment ions for long-chain unsaturated esters typically arise from cleavages along the alkyl chain, providing information about the location of the double bond.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Surface Analysis
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal or no sample preparation. rsc.orgojp.govnist.gov DART-MS works by exposing the sample surface to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analytes. nist.govsi.edu This method is particularly useful for surface analysis and high-throughput screening. ojp.gov For this compound, DART-MS could be used to detect its presence directly on a surface, such as plant tissue or a material surface. nih.gov As a soft ionization technique, DART typically produces protonated molecules [M+H]⁺, providing rapid molecular weight information. nist.gov When coupled with a high-resolution mass spectrometer, DART-MS can offer precise mass measurements for rapid identification and formula confirmation directly from surfaces. si.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule. uobasrah.edu.iqdigitaloceanspaces.comthieme-connect.de It provides information about the chemical environment, connectivity, and stereochemistry of atoms, particularly hydrogen (¹H) and carbon (¹³C). edubirdie.comcore.ac.uk
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. pressbooks.pub For this compound, the ¹H NMR spectrum would show distinct signals for protons in different parts of the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons. For instance, protons near the electronegative oxygen of the ester group will be deshielded and appear at a higher chemical shift (downfield) compared to protons in the long alkyl chain. pressbooks.pub The key feature for confirming the structure would be the signals from the vinylic protons at the C-13 and C-14 positions. The coupling constant (J-value) between these protons would be indicative of the double bond's stereochemistry; a large coupling constant (typically 11-18 Hz) is characteristic of a trans or (E) configuration.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
| CH₃-CH₂- (C-16) | ~0.8-0.9 | Triplet (t) | ~6-7 |
| -O-CO-CH₂- (C-2) | ~2.2-2.3 | Triplet (t) | ~7-8 |
| -CH=CH- (C-13, C-14) | ~5.3-5.5 | Multiplet (m) | J(H13-H14) ≈ 15 (for E-isomer) |
| Ester Alkyl Group (e.g., -O-CH₃) | ~3.6-3.7 | Singlet (s) | N/A |
| Alkyl Chain (-CH₂-)n | ~1.2-1.6 | Multiplet (m) | N/A |
| -CH₂-CH= (C-12, C-15) | ~1.9-2.1 | Multiplet (m) | ~6-7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. pressbooks.puboregonstate.edu Unlike ¹H NMR, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. nih.gov The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap. oregonstate.edunih.gov For this compound, the ¹³C NMR spectrum would confirm the presence of 18 carbon atoms (assuming a methyl or ethyl ester). The carbonyl carbon of the ester group would appear significantly downfield (around 174 ppm). The carbons of the double bond (C-13 and C-14) would resonate in the olefinic region (around 120-140 ppm), while the carbons of the alkyl chain would appear upfield.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (C-1) | ~174 |
| -CH=CH- (C-13, C-14) | ~125-135 |
| Ester Alkyl Group (e.g., -O-CH₃) | ~51 |
| -O-CO-CH₂- (C-2) | ~34 |
| Alkyl Chain (-CH₂-)n | ~22-32 |
| CH₃-CH₂- (C-16) | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for establishing the connectivity within the this compound molecule.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would exhibit cross-peaks connecting adjacent protons. Key correlations would be observed between the vinylic protons at C-13 and C-14, and between the protons of the adjacent methylene (B1212753) groups (C-12 and C-15). Further correlations would trace the spin systems along the entire aliphatic chain and the ester moiety.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton signal to its corresponding carbon signal. This is crucial for assigning the ¹³C spectrum. For instance, the signals of the olefinic protons (H-13 and H-14) would correlate with the signals of the olefinic carbons (C-13 and C-14).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems. In the context of this compound, HMBC correlations would be observed from the protons on C-12 and C-15 to the olefinic carbons C-13 and C-14, and from the protons of the ester's alkyl group to the carbonyl carbon (C-1).
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of protons. For this compound, a key application of NOESY is in confirming the E (trans) configuration of the double bond. A strong NOE correlation would be expected between the vinylic protons H-13 and H-14, which are on opposite sides of the double bond and thus in close spatial proximity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for a generic this compound ester (e.g., methyl ester) in CDCl₃.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 | - | ~174.0 | - | H of O-Alkyl |
| 2 | ~2.30 (t) | ~34.0 | H-3 | C-1, C-3, C-4 |
| 3 | ~1.63 (m) | ~25.0 | H-2, H-4 | C-1, C-2, C-4, C-5 |
| 4-11 | ~1.25-1.35 (m) | ~29.0-29.7 | Adjacent CH₂ | - |
| 12 | ~2.05 (m) | ~32.5 | H-11, H-13 | C-10, C-11, C-13, C-14 |
| 13 | ~5.40 (dt) | ~130.5 | H-12, H-14 | C-11, C-12, C-14, C-15 |
| 14 | ~5.40 (dt) | ~129.5 | H-13, H-15 | C-12, C-13, C-15, C-16 |
| 15 | ~2.01 (m) | ~29.0 | H-14, H-16 | C-13, C-14, C-16 |
| 16 | ~0.88 (t) | ~14.1 | H-15 | C-14, C-15 |
| O-Alkyl (CH₃) | ~3.67 (s) | ~51.5 | - | C-1 |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.
The IR spectrum of this compound would be characterized by the following key absorption bands:
C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹ is characteristic of the ester carbonyl group. The exact position can provide information about the ester type (e.g., methyl, ethyl).
C=C Stretch: A medium to weak absorption band around 1670-1665 cm⁻¹ would indicate the presence of the carbon-carbon double bond. For a trans double bond, this peak can sometimes be weak or absent due to the symmetry of the bond.
=C-H Stretch: The stretching vibration of the vinylic C-H bonds would appear as a medium intensity band just above 3000 cm⁻¹ (typically in the 3040-3010 cm⁻¹ range).
C-O Stretch: Two distinct stretching vibrations for the C-O bonds of the ester group are expected in the fingerprint region, typically between 1300-1000 cm⁻¹.
C-H Bends: The out-of-plane bending vibration for the trans C-H bonds on the double bond gives rise to a strong, characteristic absorption band around 970-960 cm⁻¹. This band is a strong indicator of the (E)-configuration.
Aliphatic C-H Stretches and Bends: Multiple bands corresponding to the stretching and bending vibrations of the methylene (CH₂) and methyl (CH₃) groups of the long alkyl chain will be present in the regions of 2960-2850 cm⁻¹ and 1470-1370 cm⁻¹, respectively.
Table 2: Characteristic IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretch | 1750-1735 | Strong |
| Alkene (C=C) | Stretch | 1670-1665 | Weak-Medium |
| Vinylic (=C-H) | Stretch | 3040-3010 | Medium |
| Ester (C-O) | Stretch | 1300-1000 | Strong |
| trans (=C-H) | Out-of-plane bend | 970-960 | Strong |
| Aliphatic (C-H) | Stretch | 2960-2850 | Strong |
| Aliphatic (C-H) | Bend | 1470-1370 | Medium |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are essential for the isolation of this compound from reaction mixtures, for its purification, and for the assessment of its purity.
Gas chromatography is a powerful technique for the analysis of volatile compounds like fatty acid esters. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column.
For the analysis of this compound, a non-polar or moderately polar capillary column (e.g., DB-5, DB-23) would be suitable. The retention time is dependent on the compound's volatility and its interaction with the stationary phase. The trans isomer generally has a slightly shorter retention time than the corresponding cis isomer on most standard columns.
Various detectors can be coupled with GC for the analysis of this compound:
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides high sensitivity, making it suitable for quantitative analysis and purity assessment.
Mass Spectrometry (MS): GC-MS provides both separation and structural information. The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm its structure and identify the position of the double bond.
Table 3: Representative Gas Chromatography (GC) Parameters for the Analysis of this compound.
| Parameter | Condition |
| Column | DB-23 (50% cyanopropyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 220 °C at 4 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Expected Retention Time | ~15-20 min (illustrative) |
High-performance liquid chromatography is a versatile technique for the separation, purification, and analysis of non-volatile or thermally labile compounds. For fatty acid esters, reversed-phase HPLC is commonly employed.
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). The separation is based on the hydrophobicity of the analytes. Longer chain and more saturated esters will have longer retention times. The trans isomer of a fatty acid ester typically elutes slightly before the cis isomer on a C18 column.
HPLC is particularly useful for the preparative separation of (E)- and (Z)-isomers. The choice of detector is crucial for sensitivity and selectivity:
UV-Vis Detector: As fatty acid esters lack a strong chromophore, derivatization with a UV-active tag may be necessary for sensitive detection.
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are well-suited for the analysis of non-chromophoric compounds like fatty acid esters.
Mass Spectrometry (MS): HPLC-MS provides both separation and mass information, aiding in peak identification and structural confirmation.
Table 4: Representative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Expected Retention Time | ~10-15 min (illustrative) |
Stereochemical Analysis of Double Bonds (E/Z Isomerism) via Spectroscopic and Chromatographic Methods
The determination of the stereochemistry of the double bond in hexadec-13-enoate is critical, as the E and Z isomers can have different physical, chemical, and biological properties.
Spectroscopic Methods:
¹H NMR Spectroscopy: The coupling constant (J-value) between the two vinylic protons (H-13 and H-14) is a definitive indicator of the double bond geometry. For a trans or (E)-isomer, the coupling constant is typically in the range of 12-18 Hz. In contrast, a cis or (Z)-isomer would exhibit a smaller coupling constant of 6-12 Hz.
IR Spectroscopy: As mentioned previously, the presence of a strong absorption band around 970-960 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of a trans double bond. The absence of this band and the presence of a band around 700 cm⁻¹ would suggest a cis configuration.
Chromatographic Methods:
Gas Chromatography (GC): On many capillary columns, the (E)-isomer of a fatty acid ester will have a slightly shorter retention time than the (Z)-isomer. Co-injection with an authentic standard of the (Z)-isomer can confirm the peak identity.
High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, the (E)-isomer is generally less retained and elutes earlier than the (Z)-isomer. Specialized columns, such as those with silver-ion stationary phases (Ag-HPLC), can provide excellent separation of E/Z isomers.
By combining these spectroscopic and chromatographic techniques, the stereochemistry of the double bond in this compound can be unequivocally established, and its purity with respect to the (Z)-isomer can be accurately determined.
Structure Activity Relationship Sar Studies and Derivatization of Hexadecenoate Analogues
Impact of Double Bond Position and Configuration on Biological or Biochemical Activities
The position and stereochemistry (configuration) of the double bond within the acyl chain of a fatty acid ester are paramount to its biological specificity and activity. Variations in these features can lead to significant changes in the molecule's shape, flexibility, and electronic distribution, thereby altering its ability to bind to specific receptors or enzymes.
Research on various isomers of hexadecenoic acid has demonstrated the profound influence of the double bond's location on biological function. For instance, palmitoleic acid (cis-9-hexadecenoic acid) is recognized as a lipid hormone that can influence metabolic processes, while sapienic acid (cis-6-hexadecenoic acid) is known for its antimicrobial properties and is a component of sebum nih.govacs.orgacs.org. The biological activities of these isomers are distinct, highlighting the critical role of the double bond's position in determining their physiological effects. While specific studies focusing on the full range of positional isomers of (E)-hexadecenoate are not abundant, the principle of positional isomerism having a significant impact on activity is well-established in fatty acid research nih.govacs.org.
The configuration of the double bond, being either cis (Z) or trans (E), is also a key determinant of biological activity, particularly in the context of insect pheromones. Many insect sex pheromones are fatty acid derivatives, and their activity is often highly specific to one geometric isomer wikipedia.org. For example, ethyl (Z)-9-hexadecenoate has been identified as a female-derived sex pheromone in the parasitoid wasp Syndipnus rubiginosus, eliciting anemotaxis and courtship behaviors in males researchgate.net. The corresponding (E)-isomer would likely exhibit significantly reduced or no activity, as the specific geometry of the molecule is crucial for binding to the male's antennal receptors. This high degree of specificity underscores the importance of the double bond's configuration in molecular recognition at the receptor level.
Table 1: Biological Activity of Hexadecenoic Acid Isomers
| Compound Name | Double Bond Position | Configuration | Known Biological/Biochemical Activities |
|---|---|---|---|
| Palmitoleic acid | 9 | cis (Z) | Acts as a lipid hormone, influences metabolic signaling nih.govacs.org. |
| Sapienic acid | 6 | cis (Z) | Antimicrobial activity, component of human sebum acs.orgacs.org. |
| Ethyl (Z)-9-hexadecenoate | 9 | cis (Z) | Sex pheromone in the parasitoid wasp Syndipnus rubiginosus researchgate.net. |
| (E)-hexadec-13-enoate | 13 | trans (E) | Biological activity is a subject of ongoing research. |
Role of the Ester Linkage and Alcohol Moiety in Functional Modulation
The ester linkage and the associated alcohol moiety in fatty acid esters are critical functional groups that can be modified to modulate biological activity. The nature of the alcohol component can influence the molecule's volatility, solubility, and its interaction with target proteins.
In the realm of insect pheromones, the alcohol portion of the ester can be a key determinant of species specificity. The biosynthesis of many moth sex pheromones involves the reduction of a fatty acyl precursor to a primary alcohol, which may then be acetylated to form an acetate (B1210297) ester nih.govfrontiersin.org. The chain length and structure of the alcohol can be varied. For instance, while many pheromones are acetates (derived from acetic acid), esters of other alcohols are also common gerli.com. The replacement of the alcohol moiety can lead to a loss of activity or even inhibition of the response to the natural pheromone. Studies on synthetic pelargonic acid esters have shown that the structural features of the alcohol, such as chain length and branching, significantly influence the physicochemical properties of the resulting ester, which in turn would affect its biological function acs.org.
Furthermore, the ester group itself is a site for potential enzymatic degradation in biological systems. Pheromone-degrading enzymes, such as esterases found in the antennae of male moths, rapidly inactivate the pheromone molecule by hydrolyzing the ester bond acs.org. This enzymatic breakdown is a crucial part of the signal termination process, allowing the insect to detect subsequent changes in pheromone concentration. The stability of the ester linkage to hydrolysis can therefore influence the duration and intensity of the biological signal.
Systematic Derivatization Strategies for Probing Interaction Mechanisms
Systematic derivatization is a powerful strategy to probe the molecular interactions between a ligand and its biological target. By systematically modifying different parts of the this compound molecule, researchers can map the key structural features required for its activity.
One common derivatization approach for fatty acids is the conversion to fatty acid methyl esters (FAMEs) for analytical purposes, such as gas chromatography sigmaaldrich.comrestek.com. This process reduces the polarity of the carboxylic acid group, making the molecule more volatile. While primarily an analytical tool, the principle of modifying the carboxyl group can be extended to create a library of different esters (e.g., ethyl, propyl) to investigate the influence of the ester group's size and polarity on biological activity wikipedia.org.
Another important derivatization strategy involves modifications at the site of unsaturation. The double bond can be a target for various chemical reactions, allowing for the introduction of different functional groups. For instance, derivatization with dimethyl disulfide (DMDS) is used to determine the position of double bonds in unsaturated fatty acids through mass spectrometry nih.govresearchgate.net. This type of chemical probing can also be used to create analogs where the double bond is replaced by other functional groups (e.g., an epoxide, a cyclopropane (B1198618) ring) to assess the role of the π-system in receptor binding.
The synthesis of a series of analogs with systematic variations in chain length, double bond position, and functional groups allows for a comprehensive exploration of the chemical space around the parent molecule. This approach is fundamental to understanding the precise nature of the interaction between the fatty acid ester and its biological target, such as a receptor binding pocket nih.govacs.orgnih.gov.
Computational Chemistry Approaches in Predicting and Elucidating SAR
Computational chemistry provides a powerful toolkit for predicting and understanding the structure-activity relationships of molecules like this compound at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can offer valuable insights that complement experimental studies.
QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For fatty acid derivatives, descriptors such as lipophilicity, electronic properties, and steric parameters can be used to build predictive models nih.gov. A QSAR study on fatty acid amide hydrolase inhibitors, for example, demonstrated how variations in the N-portion of biphenyl-3-yl alkylcarbamates influenced their inhibitory potency nih.gov. A similar approach could be applied to a series of hexadecenoate analogs to identify the key structural features that govern their activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method can be used to model the interaction of this compound and its analogs with a putative target protein, such as an insect pheromone-binding protein or a receptor nih.govnih.gov. By visualizing the binding mode, researchers can understand which parts of the molecule are involved in key interactions (e.g., hydrogen bonds, hydrophobic interactions) and how structural modifications might affect this binding. For insect pheromones, computational models of the entire transduction cascade, from pheromone binding to receptor activation, are being developed to provide a more holistic understanding of the process nih.gov.
Q & A
Q. How should reviewers evaluate the validity of novel synthetic routes for this compound in submitted manuscripts?
- Methodological Answer : Request raw chromatograms (HPLC/GC), NMR assignments (with peak integration), and spectral matches to reference libraries (e.g., NIST). Scrutinize experimental details for missing controls (e.g., blank reactions, catalyst-free trials). Recommend independent replication studies if yields exceed 90% without optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
